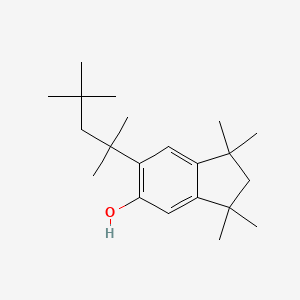
1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indane core substituted with tetramethyl groups, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol typically involves the alkylation of indan-5-ol with 1,1,3,3-tetramethylbutyl groups. This process can be achieved through Friedel-Crafts alkylation, where indan-5-ol reacts with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetramethyl groups provide steric hindrance, affecting the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethylbutylphenol: Similar in structure but lacks the indane core.
1,1,3,3-Tetramethylcyclohexanol: Similar in having tetramethyl groups but differs in the cyclohexane ring structure.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains tetramethyl groups but has a siloxane backbone.
Uniqueness
1,1,3,3-Tetramethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol is unique due to its indane core, which imparts specific chemical and physical properties. The combination of the indane core with tetramethyl groups enhances its stability and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
73526-35-9 |
|---|---|
Formule moléculaire |
C21H34O |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
1,1,3,3-tetramethyl-6-(2,4,4-trimethylpentan-2-yl)-2H-inden-5-ol |
InChI |
InChI=1S/C21H34O/c1-18(2,3)12-19(4,5)16-10-14-15(11-17(16)22)21(8,9)13-20(14,6)7/h10-11,22H,12-13H2,1-9H3 |
Clé InChI |
UCPLXKGSKHNLFC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=CC(=C(C=C21)C(C)(C)CC(C)(C)C)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


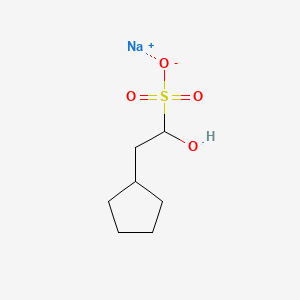
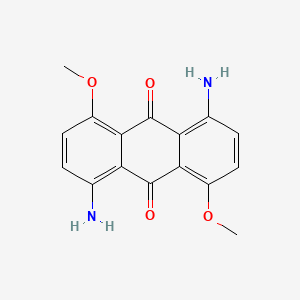
![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)




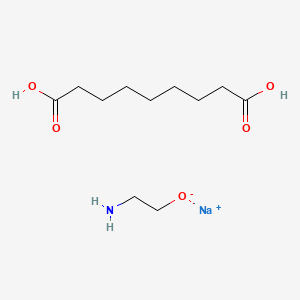
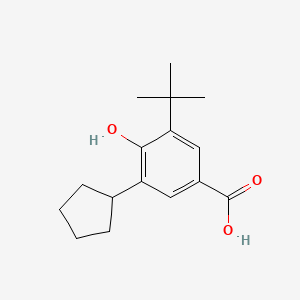
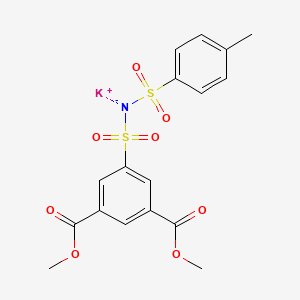

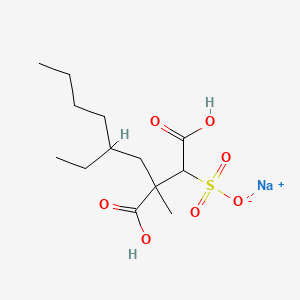
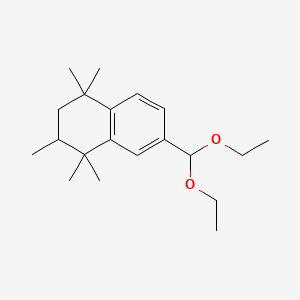
![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)
